1-(1,3-benzodioxol-5-yl)-2-({5-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone
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Overview
Description
5-BROMO-2-HYDROXYBENZALDEHYDE 1-(5-{[2-(1,3-BENZODIOXOL-5-YL)-2-OXOETHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE is a complex organic compound that features a combination of aromatic rings, triazole, and hydrazone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-2-HYDROXYBENZALDEHYDE 1-(5-{[2-(1,3-BENZODIOXOL-5-YL)-2-OXOETHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE typically involves multiple steps:
Preparation of 5-BROMO-2-HYDROXYBENZALDEHYDE: This can be synthesized by bromination of 2-hydroxybenzaldehyde using bromine or a brominating agent like N-bromosuccinimide in the presence of a solvent such as acetic acid.
Formation of the Triazole Intermediate: The triazole ring can be formed by reacting an appropriate hydrazine derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the triazole intermediate with 5-BROMO-2-HYDROXYBENZALDEHYDE under reflux conditions in the presence of a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and aldehyde functional groups.
Reduction: Reduction reactions can target the aldehyde group, converting it to an alcohol.
Substitution: The bromine atom in the benzaldehyde moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or quinones.
Reduction: The primary product is the corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as a building block for synthesizing more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology and Medicine
Antimicrobial Agents: Potential use in developing new antimicrobial compounds.
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Industry
Mechanism of Action
The mechanism of action of 5-BROMO-2-HYDROXYBENZALDEHYDE 1-(5-{[2-(1,3-BENZODIOXOL-5-YL)-2-OXOETHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE involves interactions with various molecular targets. The hydrazone moiety can form stable complexes with metal ions, influencing enzymatic activities. The triazole ring may interact with biological macromolecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 5-BROMO-2-HYDROXYBENZALDEHYDE THIOSEMICARBAZONE
- 5-BROMO-2-HYDROXYBENZALDEHYDE N-CYCLOHEXYLTHIOSEMICARBAZONE
- 5-BROMO-2-HYDROXYBENZALDEHYDE N-ETHYLTHIOSEMICARBAZONE
Uniqueness
The uniqueness of 5-BROMO-2-HYDROXYBENZALDEHYDE 1-(5-{[2-(1,3-BENZODIOXOL-5-YL)-2-OXOETHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the triazole and hydrazone moieties makes it a versatile compound for various applications .
Properties
Molecular Formula |
C18H14BrN5O4S |
---|---|
Molecular Weight |
476.3 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-[[5-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C18H14BrN5O4S/c19-12-2-3-13(25)11(5-12)7-20-22-17-21-18(24-23-17)29-8-14(26)10-1-4-15-16(6-10)28-9-27-15/h1-7,25H,8-9H2,(H2,21,22,23,24)/b20-7+ |
InChI Key |
DQUVUWNMQSXCDI-IFRROFPPSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NNC(=N3)N/N=C/C4=C(C=CC(=C4)Br)O |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NNC(=N3)NN=CC4=C(C=CC(=C4)Br)O |
Origin of Product |
United States |
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